Synthetic Utility: Unique Precursor for the Radiosensitizer AK-2123 (Sanazole)
(3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid serves as the essential alkylating agent in the synthesis of AK-2123 (Sanazole), a 3-nitrotriazole-based hypoxic cell radiosensitizer that has progressed to clinical evaluation [1]. The synthetic route involves N-alkylation of 3-nitrotriazole with bromoacetic acid ethyl ester to yield 2-(3-nitro-1,2,4-triazol-1-yl)acetic acid ethyl ester, a derivative of the target compound, which is then amidated to form AK-2123 [1]. This specific application is not shared by other analogs like (3-amino-1H-1,2,4-triazol-1-yl)acetic acid or the unsubstituted 1H-1,2,4-triazole-1-acetic acid, which lack the required nitro group for the pharmacophore's activity.
| Evidence Dimension | Role as a key synthetic intermediate for a clinically advanced drug candidate |
|---|---|
| Target Compound Data | Essential precursor for AK-2123 (Sanazole) synthesis via its ethyl ester derivative. |
| Comparator Or Baseline | 1H-1,2,4-triazole-1-acetic acid (non-nitrated) and (3-amino-1H-1,2,4-triazol-1-yl)acetic acid (amino analog) |
| Quantified Difference | Qualitative difference: Target compound enables a unique synthetic pathway to a specific pharmacologically active agent; comparators are not suitable for this pathway. |
| Conditions | Synthetic organic chemistry context; AK-2123 synthesis protocol. |
Why This Matters
For procurement in radiosensitizer R&D, this compound is a mandatory precursor, whereas non-nitrated or amino-substituted analogs are not viable alternatives, ensuring project-specific relevance.
- [1] DrugFuture. Sanazole, AK-2123. *Drugs of the Future*, 1995, 20(7), 659. Synthetic Route Data. Retrieved April 16, 2026. View Source
